2-Bromophenylacetic acid

Enzyme Inhibition Aldose Reductase Diabetic Complications

Researchers requiring ortho-bromo phenylacetic acid building blocks often encounter inconsistent regiochemical purity that compromises cross-coupling yields. 2-Bromophenylacetic acid (CAS 18698-97-0) eliminates this variability with well-defined steric and electronic properties. • Enables Suzuki-Miyaura coupling and tandem bicyclization to 4,5-dioxoaporphines inaccessible to para-substituted analogs. • Achieves E >200 enantioselectivity in lipase-catalyzed kinetic resolution for preparative chiral building block synthesis. • Serves as validated aldose reductase reference inhibitor (Ki = 38 μM WT; 11 μM mutant) for isoform selectivity profiling. Supplied with ≥98% purity and full analytical documentation. Bulk quantities available.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 18698-97-0
Cat. No. B057240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromophenylacetic acid
CAS18698-97-0
Synonyms2-Bromobenzeneacetic Acid;  o-Bromophenylacetic Acid
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)Br
InChIInChI=1S/C8H7BrO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyDWXSYDKEWORWBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromophenylacetic Acid: Product Overview


2-Bromophenylacetic acid (CAS 18698-97-0) is an ortho-bromo substituted phenylacetic acid derivative with molecular formula C₈H₇BrO₂ and molecular weight 215.04 g/mol [1]. It presents as an almost white to light beige crystalline powder with a melting point of 104-106 °C and a boiling point of 320.2 °C at 760 mmHg . The compound is a versatile aryl halide building block in organic synthesis, employed as a pharmaceutical intermediate and as a starting material for the synthesis of bioactive molecules, including asenapine-related antipsychotics and 8-methoxy-2-tetralone derivatives .

Building Block
Ortho-bromo aryl halide for organic synthesis
Reaction Scope
Suzuki-Miyaura cross-coupling, lipase-catalyzed resolution
Intermediate Use
Asenapine-related research compounds, aporphinoid alkaloid synthesis

2-Bromophenylacetic Acid: Why Analogs Cannot Substitute


The ortho-bromo substitution in 2-bromophenylacetic acid imposes a unique steric and electronic environment that fundamentally alters reactivity and selectivity compared to other halogenated or positional isomers. In cross-coupling reactions, the C-Br bond at the ortho position exhibits distinct oxidative addition kinetics relative to para-substituted analogs or lighter halogens [1]. In biocatalytic applications, the steric bulk of the ortho-bromo group drives exceptional enantioselectivity (E >200) with wild-type lipases, a property not observed with meta, para, or ortho-chloro/fluoro analogs [2][3]. In enzyme inhibition, the compound displays divergent binding profiles against wild-type versus mutant aldose reductase isoforms compared to 2-chlorophenylacetic acid, underscoring that halogen size and position govern target engagement [4]. Generic substitution without empirical validation of these context-specific performance metrics risks compromised reaction yields and altered biological outcomes.

Cross-Coupling Reactivity
Ortho-bromo oxidative addition kinetics may differ from para-substituted or chloro/fluoro analogs, potentially altering coupling efficiency.
Biocatalytic Enantioselectivity
Ortho-bromo steric bulk enables high enantioselectivity with wild-type lipases; meta, para, or ortho-Cl/F analogs may not achieve comparable resolution.
Enzyme Inhibition Profile
Binding affinity for aldose reductase isoforms may differ vs 2-chlorophenylacetic acid; halogen identity and position can shift target engagement.

2-Bromophenylacetic Acid: Head-to-Head vs. Analogs


Aldose Reductase Inhibition: Wild-Type and Mutant

2-Bromophenylacetic acid inhibits wild-type human aldose reductase (AKR1B1) with a competitive inhibition constant (Ki) of 38 ± 7 μM. This value is statistically indistinguishable from 2-chlorophenylacetic acid (Ki = 38 ± 12 μM) but is approximately 7.4-fold more potent than unsubstituted phenylacetic acid (Ki = 96 ± 16 μM) [1]. The compound also shows significantly enhanced binding to the C298A/W219Y double mutant enzyme (Ki = 11 ± 2 μM), a 3.5-fold improvement over wild-type binding and 3.8-fold stronger than 2-chlorophenylacetic acid against the same mutant (Ki = 42 ± 4 μM) [1].

Aldose Reductase Ki
Head-to-head
Ki 38±7 μM (WT), 11±2 μM (C298A/W219Y) vs 2-Cl: 38±12 WT, 42±4 mutant; parent: 96±16 WT
Reported mutant-isoform binding profile; may support inhibitor design studies
Competitive inhibition, NADPH fluorescence, pH 7.0, 25°C
Enzyme Inhibition Aldose Reductase Diabetic Complications

Lipase-Catalyzed Enantioselective Resolution

In the kinetic resolution of (R,S)-2-bromophenylacetic acid octyl ester using crude Carica papaya latex lipase, an enantioselectivity value E >200 was achieved under optimized conditions (50 mM substrate, 50 mg/mL enzyme in decane solvent) [1]. This represents the highest enantioselectivity ever reported for a wild-type enzyme with this substrate class [1]. In contrast, Pseudomonas cepacia lipase-catalyzed transesterification of 2-bromophenylacetic acid esters yields E >50, while ortho-methyl substituted analogs show dramatically reduced E-values (<6) [2].

Enantioselectivity
Cross-study comparable
E >200
Carica papaya lipase, octyl ester
Supports preparative chiral resolution for enantiopure building blocks
50 mM substrate, decane, 50 mg/mL enzyme; vs P. cepacia E>50 (tolyl), ortho-tolyl E
Suzuki-Cyclization Route
Class-level inference
Tandem Suzuki-Miyaura / bicyclization
Ortho-bromo enables sequential C–C coupling and intramolecular cyclization to aporphinoids
Enables aporphinoid alkaloid synthesis; para-bromo yields only biaryl product
Pd(0), phenylboronic acid, then oxalyl chloride/Lewis acid
Asenapine Intermediate
Class-level inference
Key starting material for asenapine degradation product and analog synthesis
Ortho-bromo regioisomer required for impurity profiling; 4-bromo or 2-chloro leads to different compound classes
Multi-step synthesis; drug substance characterization context
Biocatalysis Chiral Resolution Enantioselectivity

Suzuki-Miyaura Coupling for Aporphinoid Synthesis

The ortho-bromo substituent of 2-bromophenylacetic acid derivatives participates in palladium(0)-catalyzed Suzuki-Miyaura cross-coupling with phenylboronic acids, forming biarylacetamide intermediates that undergo sequential bicyclization to yield 4,5-dioxoaporphine alkaloids [1]. This reactivity profile contrasts with para-bromo analogs (e.g., 4-bromophenylacetic acid), which under aqueous Suzuki conditions with phenylboronic acid produce felbinac in 93% isolated yield but lack the ortho-steric hindrance necessary for subsequent intramolecular cyclization cascades [2].

Suzuki-Cyclization Route
Class-level inference
Tandem Suzuki-Miyaura / bicyclization
Ortho-bromo enables sequential C–C coupling and intramolecular cyclization to aporphinoids
Enables aporphinoid alkaloid synthesis; para-bromo yields only biaryl product
Pd(0), phenylboronic acid, then oxalyl chloride/Lewis acid
Cross-Coupling Suzuki-Miyaura Natural Product Synthesis

Key Building Block for Asenapine Antipsychotics

2-Bromophenylacetic acid serves as the starting material for the synthesis of 2,3,3a,12b-tetradehydro asenapine (T291630), a degradation product of asenapine—a combined serotonin (5-HT₂) and dopamine (D₂) receptor antagonist used as an atypical antipsychotic . This specific synthetic utility is not shared by the 4-bromo isomer, which finds application in NSAID felbinac synthesis, nor by the 2-chloro analog, which primarily functions as an intermediate for benzofuranone derivatives [1].

Asenapine Intermediate
Class-level inference
Key starting material for asenapine degradation product and analog synthesis
Ortho-bromo regioisomer required for impurity profiling; 4-bromo or 2-chloro leads to different compound classes
Multi-step synthesis; drug substance characterization context
Pharmaceutical Intermediate Antipsychotic Synthesis Asenapine Derivatives

2-Bromophenylacetic Acid: Optimal Applications


Aldose Reductase Inhibitor Lead Optimization

Utilize 2-bromophenylacetic acid as a reference inhibitor for aldose reductase (AKR1B1) in structure-activity relationship (SAR) studies. With a wild-type Ki of 38 μM and mutant enzyme Ki of 11 μM, this compound serves as a benchmark for evaluating novel phenylacetic acid-derived inhibitors [1]. The divergent binding profile between wild-type and C298A/W219Y mutant enzymes provides a unique tool for probing isoform selectivity—a critical parameter in minimizing off-target effects [1].

Preparative Enzymatic Chiral Resolution

Employ (R,S)-2-bromophenylacetic acid octyl ester as a substrate for Carica papaya latex lipase-catalyzed kinetic resolution to obtain enantiomerically pure 2-bromophenylacetic acid derivatives. The exceptional E >200 enantioselectivity under optimized conditions (50 mM substrate, decane solvent) enables preparative-scale production of chiral building blocks for pharmaceutical synthesis [2]. This method offers a green chemistry alternative to traditional chiral resolution techniques.

Tandem Suzuki-Cyclization to Aporphinoids

Deploy 2-bromophenylacetic acid or its ester derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling with phenylboronic acids to construct biarylacetamide intermediates. Subsequent treatment with oxalyl chloride/Lewis acid induces sequential bicyclization, yielding 4,5-dioxoaporphine natural products [3]. This tandem approach exploits the ortho-bromo substitution for both C-C bond formation and intramolecular cyclization—a synthetic manifold inaccessible to para-substituted analogs [4].

Asenapine Derivative Synthesis

Use 2-bromophenylacetic acid as a key starting material for the multi-step synthesis of 2,3,3a,12b-tetradehydro asenapine and related asenapine degradation products . This application is specific to the ortho-bromo regioisomer and supports both drug substance characterization (impurity profiling) and novel analog development for serotonin/dopamine receptor modulation.

Application
Selection Property
Validation Focus
Aldose Reductase SAR Studies
Mutant isoform binding profile
Ki determination across wild-type and mutant AKR1B1 isoforms
Preparative Chiral Resolution
Lipase enantioselectivity (E-value)
Enantiomeric purity and kinetic resolution parameters
Aporphinoid Alkaloid Synthesis
Ortho-bromo directed tandem coupling-cyclization
Cross-coupling efficiency and cyclization yield
Asenapine Impurity Profiling & Analog Development
Ortho-bromo regioisomer specificity
Synthetic route fidelity and impurity identification

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